molecular formula C39H49NO21 B1237512 Anthemis glycoside A CAS No. 89354-48-3

Anthemis glycoside A

Cat. No. B1237512
CAS RN: 89354-48-3
M. Wt: 867.8 g/mol
InChI Key: GVPIOFYEBVTHHT-WAUBIPOJSA-N
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Description

Anthemis glycoside A is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, a disaccharide derivative, an O-acyl carbohydrate and a nitrile. It derives from a trans-cinnamic acid.

Scientific Research Applications

Flavonoid Content and Classification of Anthemideae

A study on lipophilic and polar flavonoids in temperate species of Anthemideae, including Anthemis, identified flavonol glycosides in the leaves of Anthemis species. This research contributes to the classification and differentiation of Anthemis from other genera based on flavonoid patterns, indicating the role of these compounds, potentially including Anthemis glycoside A, in taxonomy and systematics of plant species (Williams, Greenham, & Harborne, 2001).

Chemical Composition and Antimicrobial Activities

Anthemis species have been traditionally used for treating infections and inflammations. A study on Anthemis stiparum revealed its chemical composition, including phenolic and flavonoid contents, which showed significant antimicrobial and antibiofilm activities. This suggests potential applications of Anthemis glycoside A, if present, in developing natural antibiotic and antibiofilm agents (Chemsa et al., 2018).

Cyanogenic Diglycosides in Anthemis Cairica

Research on Anthemis cairica identified cyanogenic diglycosides, which are compounds related to glycosides. Such studies highlight the potential of Anthemis glycosides in understanding plant defense mechanisms and their possible applications in pharmacology or agriculture (Nahrstedt et al., 1983).

Phytochemical Profile of Anthemis Nobilis

An investigation into the chemical compounds of Anthemis nobilis, including glycosides, revealed its diverse phytochemical profile. These findings aid in understanding the medicinal properties of Anthemis species and support the potential health benefits of glycosides present in these plants (Mohammed, Hameed, & Salman, 2020).

Novel Flavonoid Glycosides from Anthemis Tinctoria

The discovery of new flavonoid glycosides in Anthemis tinctoria, such as tinctosid, highlights the diversity of glycosides in the Anthemis genus. This research can pave the way for novel applications in natural product chemistry and pharmacology (Masterova et al., 2005).

In Vitro Regeneration of Anthemis Hyalina

Anthemis hyalina, known for its medicinal properties, was the subject of a study on in vitro shoot regeneration. The successful regeneration of this plant, which contains various glycosides, could be crucial for its conservation and medicinal use (Valizadeh, 2017).

Antioxidant and Antibacterial Activities of Anthemis Praecox

The study on Anthemis praecox demonstrated its phenolic profile and significant antioxidant and antibacterial activities. These properties suggest the potential of Anthemis glycoside A in contributing to natural antioxidant and antibacterial agents (Belhaoues, Amri, & Bensouilah, 2020).

Anti-Inflammatory Activity of Anthemis Tricolor

Anthemis tricolor extracts have shown anti-inflammatory properties, indicating the potential therapeutic applications of Anthemis glycosides in treating inflammatory conditions (Demirkan, Özçınar, & Kıvçak, 2019).

Flavonoid Patterns in the Chrysanthemum Complex

Research on flavonoids in the Chrysanthemum complex, including Anthemis, provides insights into the chemosystematics of the tribe Anthemideae. This research is vital for understanding the diversity and role of glycosides in plant taxonomy (Harborne, Heywood, & Saleh, 1970).

Neuroprotective Effects of Anthemis Species

A study on Anthemis tinctoria and A. cretica focused on their neuroprotective effects. The research highlights the potential of Anthemis glycosides in managing neurodegenerative diseases (Orlando et al., 2019).

properties

CAS RN

89354-48-3

Product Name

Anthemis glycoside A

Molecular Formula

C39H49NO21

Molecular Weight

867.8 g/mol

IUPAC Name

[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoate

InChI

InChI=1S/C39H49NO21/c40-12-21(18-4-2-1-3-5-18)59-39-35(52)31(48)28(45)24(61-39)16-56-37-33(50)29(46)22(14-54-37)58-25(42)11-8-17-6-9-19(10-7-17)57-38-34(51)30(47)27(44)23(60-38)15-55-36-32(49)26(43)20(41)13-53-36/h1-11,20-24,26-39,41,43-52H,13-16H2/b11-8+/t20-,21-,22-,23-,24-,26+,27-,28-,29+,30+,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1

InChI Key

GVPIOFYEBVTHHT-WAUBIPOJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O[C@H](C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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